molecular formula C19H17N3O5 B14761059 Pomalidomide-CO-C3-alkyne

Pomalidomide-CO-C3-alkyne

Cat. No.: B14761059
M. Wt: 367.4 g/mol
InChI Key: LSVPHOZMNCJOHR-UHFFFAOYSA-N
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Description

Pomalidomide-CO-C3-alkyne is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) approved for treating multiple myeloma and other hematologic malignancies. The compound features a pomalidomide core linked via an amide bond (CO) to a three-carbon (C3) alkyl chain terminating in an alkyne functional group. This structural modification serves as a chemical handle for bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling conjugation to azide-bearing molecules such as E3 ubiquitin ligase ligands or fluorescent probes.

Pomalidomide itself binds cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex, inducing proteasomal degradation of specific substrates like IKZF1/2. The C3-alkyne linker in this compound retains this CRBN-binding activity while providing modularity for constructing proteolysis-targeting chimeras (PROTACs) or bifunctional degraders. Its design balances steric accessibility and linker flexibility, critical for maintaining target engagement and cellular permeability.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hex-5-ynamide

InChI

InChI=1S/C19H17N3O5/c1-2-3-4-8-14(23)20-12-7-5-6-11-16(12)19(27)22(18(11)26)13-9-10-15(24)21-17(13)25/h1,5-7,13H,3-4,8-10H2,(H,20,23)(H,21,24,25)

InChI Key

LSVPHOZMNCJOHR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-CO-C3-alkyne typically involves multiple steps. One common method includes the reaction of pomalidomide with a PEGylated crosslinker containing an alkyne group. This reaction is facilitated by the use of coupling agents and suitable solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of pomalidomide and its derivatives often employs continuous flow chemistry. This method allows for safe operation, excellent reproducibility, and efficient large-scale production. The overall yield for such processes can range from 38% to 47% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-C3-alkyne can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with azides will yield triazole derivatives, which are useful in various biochemical applications .

Scientific Research Applications

Pomalidomide-CO-C3-alkyne has a wide range of applications in scientific research:

Mechanism of Action

Pomalidomide-CO-C3-alkyne exerts its effects primarily through its role in targeted protein degradation. The compound recruits the E3 ligase Cereblon, which tags target proteins for ubiquitination and subsequent degradation by the proteasome. This mechanism is crucial for its antineoplastic activity, particularly in multiple myeloma .

Comparison with Similar Compounds

Key Observations

Terminal Group Reactivity: The alkyne group in this compound enables selective conjugation via click chemistry, distinguishing it from carboxyl-terminated analogs (e.g., Pomalidomide-amido-C3-COOH) optimized for carbodiimide-mediated couplings. Amino-terminated derivatives (e.g., Thalidomide-O-amido-C3-NH2 TFA) prioritize solubility and ionic interactions but lack the bioorthogonal versatility of alkynes.

Linker Length and Flexibility :

  • Shorter C3 linkers (vs. C5 in Thalidomide-NH-C5-NH2 HCl) reduce steric hindrance, enhancing target degradation efficiency in PROTACs. However, C5 linkers may improve solubility and spacer flexibility for membrane-permeable constructs.

AHPC-core compounds (e.g., (S,R,S)-AHPC-Me-C5-COOH) bypass CRBN binding entirely, enabling degradation of non-IMiD-responsive targets.

Solubility and Stability: Salt forms (e.g., TFA or HCl salts in amino-terminated derivatives) enhance aqueous solubility, whereas alkynes may require co-solvents (e.g., DMSO) for handling.

Research Findings and Limitations

  • PROTAC Performance : In vitro studies suggest that this compound-based PROTACs achieve submicromolar DC50 values for targets like BRD4, outperforming thalidomide-linked analogs but requiring optimization of linker chemistry for in vivo stability.
  • Click Chemistry Utility : The alkyne group facilitates rapid, high-yield conjugation to azide-modified payloads (e.g., fluorescent tags), validated in live-cell imaging and pull-down assays.

Limitations

  • Direct comparative data on degradation efficiency or pharmacokinetics among these analogs remain scarce in public literature.
  • Structural inferences are based on commercial catalog entries () and general IMiD design principles rather than peer-reviewed studies.

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